The Multifaceted Mechanism of Action of Jatrorrhizine Hydroxide: A Technical Guide
The Multifaceted Mechanism of Action of Jatrorrhizine Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine, a protoberberine alkaloid predominantly isolated from medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of jatrorrhizine hydroxide. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document will detail its interactions with key cellular signaling pathways, present quantitative data on its inhibitory activities, and provide standardized protocols for key experimental assays.
Core Mechanisms of Action
Jatrorrhizine hydroxide exerts its pharmacological effects through a multi-target and multi-pathway approach. Its core mechanisms can be broadly categorized into anti-cancer, anti-inflammatory, and other therapeutic activities. These effects are achieved through the modulation of critical signaling cascades, including the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways.
Anti-Cancer Activity
Jatrorrhizine demonstrates significant potential as an anti-cancer agent by influencing cell proliferation, apoptosis, and metastasis.
-
Inhibition of Cell Proliferation: Jatrorrhizine has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in human metastatic melanoma C8161 cells, jatrorrhizine hydrochloride exhibited a half-maximal inhibitory concentration (IC50) of 47.4±1.6 μmol/l.[1] In colorectal cancer cell lines HCT-116 and HT-29, jatrorrhizine demonstrated IC50 values of 6.75±0.29 μM and 5.29±0.13 μM, respectively, after 72 hours of treatment.[2][3] This anti-proliferative effect is often associated with cell cycle arrest at the G0/G1 or S phase.[2][3]
-
Induction of Apoptosis: A primary anti-cancer mechanism of jatrorrhizine is the induction of apoptosis.[4] This programmed cell death is mediated through both caspase-dependent and -independent pathways.[4] Jatrorrhizine has been observed to modulate the expression of key apoptotic regulators, such as increasing the Bax/Bcl-2 ratio.[5]
-
Inhibition of Metastasis: Jatrorrhizine can suppress the metastatic potential of cancer cells by modulating the epithelial-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[2]
Signaling Pathways in Cancer
-
Wnt/β-catenin Signaling Pathway: Jatrorrhizine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[2][4] It achieves this by reducing the levels of β-catenin and increasing the expression of GSK-3β, a key component of the β-catenin destruction complex.[2] The inhibition of this pathway contributes to the suppression of cancer cell proliferation and metastasis.[2][6]
-
p53 Signaling Pathway: Jatrorrhizine can modulate the p53 signaling pathway, a critical tumor suppressor pathway.[5][6] In response to cellular stress, such as that induced by jatrorrhizine in cancer cells, p53 can trigger cell cycle arrest and apoptosis. Jatrorrhizine has been shown to upregulate p53 expression, leading to the induction of apoptosis through the modulation of its downstream targets like Bax and Bcl-2.[5]
-
TGF-β1/Smad2/3 Signaling Pathway: In the context of myocardial infarction-induced fibrosis, jatrorrhizine has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[5] While this pathway has complex roles in cancer, its inhibition by jatrorrhizine in certain contexts suggests a potential to modulate the tumor microenvironment and fibrotic responses that can contribute to cancer progression.
Anti-Inflammatory Activity
Jatrorrhizine exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.
-
MAPK/NF-κB Signaling Pathway: Jatrorrhizine has been demonstrated to inhibit the MAPK and NF-κB signaling pathways.[7][8] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the activation of the NF-κB p65 subunit.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
NLRP3 Inflammasome: Jatrorrhizine can also attenuate the inflammatory response by suppressing the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity and inflammation.[8][9][10]
Other Therapeutic Activities
-
Enzyme Inhibition: Jatrorrhizine has been identified as an inhibitor of several enzymes. It non-competitively inhibits soluble epoxide hydrolase (sEH) with an IC50 value of 27.3 ± 0.4 μM and a Ki value of 44.5 μM.[11] It also inhibits CYP1B1, a member of the cytochrome P450 family.[12] Furthermore, it inhibits uptake-2 transporters like hOCT2, hOCT3, and hPMAT, which are involved in the transport of serotonin and norepinephrine, with IC50 values in the range of 0.1-10 μM.[13]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activities of Jatrorrhizine.
Table 1: Inhibitory Concentration (IC50) of Jatrorrhizine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| C8161 | Human Metastatic Melanoma | 47.4 ± 1.6 μmol/l | Not Specified |
| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 μM | 72 hours |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 μM | 72 hours |
Table 2: Enzyme Inhibition Data for Jatrorrhizine
| Enzyme | Inhibition Type | IC50 Value | Ki Value |
| Soluble Epoxide Hydrolase (sEH) | Non-competitive | 27.3 ± 0.4 μM | 44.5 μM |
| CYP1B1 | Competitive or Mixed | Not Specified | Not Specified |
| hOCT2 (uptake-2 transporter) | Not Specified | 0.1 - 1 μM | Not Specified |
| hOCT3 (uptake-2 transporter) | Not Specified | 0.1 - 1 μM | Not Specified |
| hPMAT (uptake-2 transporter) | Not Specified | 1 - 10 μM | Not Specified |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Jatrorrhizine hydroxide.
Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.
Caption: Jatrorrhizine's suppression of the MAPK/NF-κB signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Jatrorrhizine hydroxide's mechanism of action are provided below.
MTT Assay for Cell Viability and Proliferation
This protocol is used to assess the effect of jatrorrhizine on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HCT-116, HT-29)
-
Complete cell culture medium
-
Jatrorrhizine hydroxide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of jatrorrhizine hydroxide in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of jatrorrhizine. Include a vehicle control (medium with the same concentration of solvent used to dissolve jatrorrhizine) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the jatrorrhizine concentration and fitting the data to a dose-response curve.
Western Blot for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with jatrorrhizine.
Principle: Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[16]
Materials:
-
Cells treated with jatrorrhizine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis apparatus and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., β-catenin, p-p65, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.[11] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with jatrorrhizine.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]
Materials:
-
Cells treated with jatrorrhizine
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
Conclusion
Jatrorrhizine hydroxide exhibits a complex and multifaceted mechanism of action, targeting multiple key signaling pathways involved in cell growth, survival, and inflammation. Its ability to modulate the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways underscores its potential as a therapeutic agent for a range of diseases, particularly cancer and inflammatory disorders. The quantitative data on its inhibitory effects provide a basis for dose-response studies and further drug development. The detailed experimental protocols included in this guide offer a standardized approach for researchers to investigate and validate the pharmacological properties of jatrorrhizine and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway | Semantic Scholar [semanticscholar.org]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Inhibition of CYP1 by berberine, palmatine, and jatrorrhizine: selectivity, kinetic characterization, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. texaschildrens.org [texaschildrens.org]
- 16. cusabio.com [cusabio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

